molecular formula C21H26N2O4S B2490814 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide CAS No. 922115-67-1

3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide

Cat. No.: B2490814
CAS No.: 922115-67-1
M. Wt: 402.51
InChI Key: DIYMOEUKAXCMDS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a synthetic small molecule designed for biochemical research. Its structure incorporates a tetrahydroisoquinoline sulfonyl group, a motif found in compounds investigated for their potential as enzyme inhibitors . The propanamide linker and 4-methoxyphenyl moiety are common features in pharmacologically active compounds, suggesting this chemical may serve as a valuable scaffold in drug discovery and mechanism of action studies . This compound is intended for research applications only, including but not limited to, in vitro screening assays, target identification, and investigating structure-activity relationships (SAR). It is supplied for laboratory use by qualified researchers. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-20-9-6-17(7-10-20)8-11-21(24)22-13-15-28(25,26)23-14-12-18-4-2-3-5-19(18)16-23/h2-7,9-10H,8,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYMOEUKAXCMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.

    Introduction of the Sulfonyl Group: The tetrahydroisoquinoline core is then sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the sulfonylated tetrahydroisoquinoline with a methoxyphenyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Studies

Several case studies have demonstrated the effectiveness of this compound against different cancer types:

Study Focus Methodology Key Findings
Breast Cancer (MCF-7)In vitro cytotoxicity assaysInduced significant apoptosis at low micromolar concentrations.
Colon Cancer (HCT-116)IC50 determinationShowed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against tumor cells.
Lung Cancer (A549)Migration assaysReduced migration rates by up to 60% compared to controls.

Other Biological Activities

Beyond anticancer properties, this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models of arthritis.

Summary of Biological Activities

Activity Type Observed Effect Reference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Compound A: 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]propanamide

  • Molecular Formula : C₂₇H₃₇N₃O₂
  • Key Differences: Replaces the tetrahydroisoquinoline-sulfonyl group with a methyl-tetrahydroquinoline and piperidinyl substituent.
  • Implications :
    • The piperidinyl group may enhance blood-brain barrier penetration compared to the target compound.
    • Reduced sulfonamide-related toxicity risks (e.g., renal stress).

Compound B: N-[2-(4-Chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide

  • Structural Features :
    • Contains a chlorophenyl group and a methylphenyl-sulfonyl moiety .
  • Lacks the tetrahydroisoquinoline ring, simplifying synthesis but reducing steric complexity.
  • Implications: Likely higher metabolic stability due to the chlorophenyl group. Limited capacity for π-π stacking interactions compared to the target compound’s tetrahydroisoquinoline.

Compound C: 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide

  • Structural Features :
    • Sulfanyl (S–) linkage instead of sulfonyl (SO₂–) and a sulfamoylphenyl group .
  • Key Differences: Sulfanyl group decreases oxidative stability but may enhance thiol-mediated targeting.
  • Implications: Potential for covalent binding to cysteine residues in enzymes. Lower bioavailability due to increased molecular weight and polarity.

Pharmacological Activity Comparison

Enzyme Inhibition Potential

  • Compound A: The methyl-quinoline and piperidinyl groups may target adenosine receptors (A2A antagonists, as seen in ) .

Receptor Binding Profiles

  • Target Compound :
    • The methoxyphenyl group facilitates interactions with serotonin or adrenergic receptors.
  • Compound C :
    • Sulfamoylphenyl and chlorophenyl groups may favor kinase or GPCR modulation.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~435 g/mol (estimated) 435.612 g/mol ~420 g/mol (estimated)
LogP ~3.5 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~3.8 (moderate lipophilicity)
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (piperidinyl increases hydrophobicity) Low (chlorophenyl reduces solubility)

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a member of the tetrahydroisoquinoline class and has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : Approximately 353.45 g/mol
  • Structural Features :
    • A methoxy group on the phenyl ring.
    • A sulfonamide moiety attached to a tetrahydroisoquinoline core.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways and therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectionProtects against oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antitumor Activity Study
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Neuroprotective Study
    • In an experimental model of neurodegeneration induced by glutamate toxicity, the compound exhibited protective effects on neuronal cells. It was found to reduce markers of oxidative stress and inflammation, suggesting a potential role in treating conditions like Alzheimer's disease .

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been synthesized to evaluate their pharmacokinetic properties and biological efficacy. Notably, modifications to the methoxy group have shown to influence both solubility and receptor binding affinity .

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